molecular formula C14H10N4O6 B14172534 N,N'-bis(4-nitrophenyl)oxamide CAS No. 5131-59-9

N,N'-bis(4-nitrophenyl)oxamide

Cat. No.: B14172534
CAS No.: 5131-59-9
M. Wt: 330.25 g/mol
InChI Key: IBRPVMOCJJBNND-UHFFFAOYSA-N
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Description

N,N'-bis(4-nitrophenyl)oxamide is a symmetric oxamide derivative featuring two 4-nitrophenyl groups attached to the oxalic acid diamide backbone. For example, microwave-assisted solvent-free synthesis has been employed to prepare N,N′-bis(substituted phenyl)oxamides, suggesting a viable route for the target compound . The presence of electron-withdrawing nitro groups at the para positions of the phenyl rings likely enhances thermal stability and influences electronic properties, making it suitable for applications in materials science or as an intermediate in organic synthesis.

Properties

CAS No.

5131-59-9

Molecular Formula

C14H10N4O6

Molecular Weight

330.25 g/mol

IUPAC Name

N,N'-bis(4-nitrophenyl)oxamide

InChI

InChI=1S/C14H10N4O6/c19-13(15-9-1-5-11(6-2-9)17(21)22)14(20)16-10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20)

InChI Key

IBRPVMOCJJBNND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(4-nitrophenyl)oxamide can be synthesized through the condensation reaction of diethyl oxalate with ethanolamine, followed by nitration. The nitration reaction is typically carried out using 100% nitric acid, resulting in high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-nitrophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(4-nitrophenyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxamide core provides a stable framework that can facilitate these interactions.

Comparison with Similar Compounds

Table 1: Key Properties of Bis-phenyl Oxamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
N,N'-bis(4-nitrophenyl)oxamide 4-NO₂ ~344.26* High polarity, potential for electronic materials Inferred
N,N′-bis[2-hydroxynaphthylidene]amino]oxamide (HAO) Hydroxynaphthyl ~494.50† Corrosion inhibitor in 3.5% NaCl; electrochemical stability
N,N-bis[(4-diethylaminophenyl)methylideneamino]oxamide 4-N(CH₂CH₃)₂ 436.55 Electron-donating groups; possible use in optoelectronics
N,N′-bis(4-pyridyl)oxamide 4-pyridyl ~286.28‡ Forms Ag(I) coordination polymers
Oxamide (unsubstituted) H 88.07 Slow-release nitrogen fertilizer; reduces ammonia volatilization

*Calculated from formula C₁₄H₁₀N₄O₆.
†Calculated from formula C₂₈H₂₂N₄O₄.
‡Calculated from formula C₁₂H₁₀N₄O₂.

Key Observations:

  • Electronic Effects: Electron-withdrawing nitro groups (e.g., in this compound) increase polarity and may enhance thermal stability compared to electron-donating groups like diethylamino .
  • Functional Applications: Hydroxynaphthyl substituents in HAO improve corrosion inhibition efficiency in saline environments due to enhanced adsorption on metal surfaces , whereas pyridyl groups enable coordination chemistry with transition metals .

Comparison with Non-Oxamide Analogues

Urea Derivatives

N,N'-bis(4-nitrophenyl)urea (CAS 587-90-6) shares structural similarity but replaces the oxamide backbone with urea. Urea derivatives generally exhibit lower thermal stability and higher solubility in polar solvents compared to oxamides. The nitro groups in both compounds may confer similar reactivity in electrophilic substitution reactions, but oxamides’ rigid diamide structure could enhance crystallinity for material science applications .

Amide-Containing Compounds

N-(4-nitrophenyl)-3-oxobutanamide (CAS 4835-39-6), a nitro-substituted acetoacetanilide, is used in dye and pigment synthesis. Unlike oxamides, its ketone group enables keto-enol tautomerism, critical for color formation. This highlights how backbone flexibility and functional groups dictate industrial applicability .

Research Findings and Functional Differences

Corrosion Inhibition

HAO (hydroxynaphthyl-substituted oxamide) demonstrates significant corrosion inhibition (up to 90% efficiency) via adsorption on iron surfaces in NaCl solutions . In contrast, nitro-substituted oxamides may exhibit weaker inhibition due to reduced electron density at the adsorption sites, though direct data is lacking.

Coordination Chemistry

N,N′-bis(4-pyridyl)oxamide forms stable Ag(I) complexes with one-dimensional polymeric structures .

Agricultural and Environmental Impact

Unsubstituted oxamide reduces nitrogen loss via ammonia volatilization by 38–63% in rice cultivation . Nitro-substituted derivatives, however, may persist in the environment due to slower degradation, raising toxicity concerns.

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